molecular formula C22H22O11 B1682737 Tectoridin CAS No. 611-40-5

Tectoridin

Cat. No. B1682737
CAS RN: 611-40-5
M. Wt: 462.4 g/mol
InChI Key: CNOURESJATUGPN-UDEBZQQRSA-N
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Description

Tectoridin is an isoflavone, a type of flavonoid. It is the 7-glucoside of tectorigenin and can be isolated from flowers of Pueraria thunbergiana (Leguminosae) . It is known as a phytoestrogen .


Synthesis Analysis

Tectoridin can be produced by hydrolyzing tectoridin with 3% HCl in MeOH/H2O (1:1, v/v) at 85 ℃ under reflux for 4 h in MeOH/H2O with a yield of around 37.5% . A novel 7-O-uridine diphosphate glycosyltransferase Bc7OUGT, which catalyses a novel reversible glycosylation of tectorigenin and tectoridin, has been identified .


Molecular Structure Analysis

Tectoridin has a molecular formula of C22H22O11 . The structure of the metabolites was elucidated by comparing their molecular weights, retention times and full-scan MS (n) spectra with those of the parent drug .


Chemical Reactions Analysis

A sensitive electrochemical sensor was constructed based on rGO/PEI hybrid modified glassy carbon electrode (rGO/PEI/GCE) for the determination of tectoridin (TEC). The redox character of TEC at the proposed sensor was studied, and some electrochemical parameters were discussed .


Physical And Chemical Properties Analysis

Tectoridin has a molecular weight of 462.4 g/mol . It is a hydroxyisoflavone, a methoxyisoflavone, a monosaccharide derivative and a 7-hydroxyisoflavones 7-O-beta-D-glucoside .

Scientific Research Applications

  • Inflammatory Responses Suppression :

    • Tectoridin, along with tectorigenin, has been studied for its potential in suppressing inflammatory responses, particularly in macrophages. These compounds exhibit anti-inflammatory activities by inhibiting the expression of inducible nitric oxide synthase, production of nitric oxide, and secretion of interleukin-1β. They also decrease cyclooxygenase-2 expression and prostaglandin E2 production, suggesting potential applications in preventing inflammation (Pan et al., 2008).
  • Anti-Angiogenic and Anti-Tumor Activities :

    • Tectoridin has been found to reduce angiogenesis in vitro and in vivo, showing potential as an anti-angiogenic agent. It also demonstrated significant anti-tumor effects in mouse models of cancer, hinting at its potential use in cancer treatment (Jung et al., 2003).
  • Role in Colon Cancer Progression :

    • Research suggests that tectoridin can inhibit the progression of colon cancer by affecting the PKC/p38 MAPK pathway. This indicates its potential role in developing treatments for colon cancer (Xiong et al., 2021).
  • Hepatoprotective Effects :

    • Studies have shown that tectoridin can protect against ethanol-induced liver steatosis by modulating the disturbance of the PPARalpha pathway and improving mitochondrial function. This highlights its potential in treating liver diseases (Xiong et al., 2010).
  • Pharmacokinetic Profiles :

    • Investigations into the pharmacokinetics of tectoridin in rats have provided insights into its metabolic fate and disposition, crucial for understanding its therapeutic applications (Bai et al., 2011).
  • Estrogenic Effects via ERK-Dependent Pathway :

    • Tectoridin has been studied for its estrogenic effects, which it exerts via an ERK-dependent pathway. This suggests its potential use in conditions related to estrogen activity (Kang et al., 2009).
  • Antioxidant Activities :

    • Research has demonstrated the antioxidant properties of tectoridin, particularly in protecting against carbon tetrachloride-induced hepatic injury in rats. This suggests its use as an antioxidant agent (Jung et al., 2004).
  • Anti-Atherosclerosis Mechanism :

    • Tectoridin has been studied for its potential in preventing atherosclerosis, showing effects on reducing the expression of various atherosclerosis-associated factors in vascular tissue (Wang Shuhong, 2010).

Safety And Hazards

Tectoridin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOURESJATUGPN-UDEBZQQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209982
Record name Shekanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tectoridin

CAS RN

611-40-5
Record name Tectoridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-40-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shekanin
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Record name Shekanin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611-40-5
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Record name TECTORIDIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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